Cas no 90-48-2 ([1,1'-Biphenyl]-2-amine, 4-chloro-)
[1,1'-Biphenyl]-2-amine, 4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2-amine, 4-chloro-
- 4-Chlorobiphenyl-2-amine
- 5-chloro-2-phenylaniline
- DTXSID80330574
- SCHEMBL358933
- AKOS019847056
- 4-Chloro-[1,1'-biphenyl]-2-amine
- AC7186
- CS-0097165
- MFCD24078183
- SY236695
- 2-amino-4-chlorobiphenyl
- 90-48-2
- IBGNKLJXZBMJTN-UHFFFAOYSA-N
- 4-Chloro-1,1'-biphenyl-2-ylamine
- A916511
- DB-088423
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- MDL: MFCD24078183
- Inchi: 1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2
- InChI Key: IBGNKLJXZBMJTN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 203.0501770g/mol
- Monoisotopic Mass: 203.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26Ų
[1,1'-Biphenyl]-2-amine, 4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778779-5g |
2-Amino-4-chlorobiphenyl |
90-48-2 | 95% | 5g |
$715 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167805-5g |
4-Chloro-[1,1'-biphenyl]-2-amine |
90-48-2 | 98% | 5g |
¥7020.00 | 2024-04-26 | |
| eNovation Chemicals LLC | D778779-5g |
2-Amino-4-chlorobiphenyl |
90-48-2 | 95% | 5g |
$715 | 2025-02-21 | |
| eNovation Chemicals LLC | D778779-5g |
2-Amino-4-chlorobiphenyl |
90-48-2 | 95% | 5g |
$715 | 2025-02-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY236695-5g |
2-Amino-4-chlorobiphenyl |
90-48-2 | ≥95% | 5g |
¥5500.00 | 2025-04-12 | |
| Ambeed | A343664-250mg |
4-Chloro-[1,1'-biphenyl]-2-amine |
90-48-2 | 95+% | 250mg |
$178.0 | 2025-04-15 | |
| Ambeed | A343664-1g |
4-Chloro-[1,1'-biphenyl]-2-amine |
90-48-2 | 95+% | 1g |
$445.0 | 2025-04-15 | |
| Ambeed | A343664-5g |
4-Chloro-[1,1'-biphenyl]-2-amine |
90-48-2 | 95+% | 5g |
$1335.0 | 2025-04-15 |
[1,1'-Biphenyl]-2-amine, 4-chloro- Suppliers
[1,1'-Biphenyl]-2-amine, 4-chloro- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on [1,1'-Biphenyl]-2-amine, 4-chloro-
Recent Advances in the Study of [1,1'-Biphenyl]-2-amine, 4-chloro- (CAS: 90-48-2) and Its Applications in Chemical Biology and Medicine
The compound [1,1'-Biphenyl]-2-amine, 4-chloro- (CAS: 90-48-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic uses. The compound's unique structural features make it a valuable intermediate in the development of novel bioactive molecules, particularly in the fields of drug discovery and medicinal chemistry.
Recent studies have highlighted the role of [1,1'-Biphenyl]-2-amine, 4-chloro- as a key building block in the synthesis of pharmacologically active compounds. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of [1,1'-Biphenyl]-2-amine, 4-chloro- exhibited potent inhibitory effects against cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study reported a significant reduction in inflammatory markers in preclinical models, suggesting potential applications in treating chronic inflammatory diseases.
In addition to its anti-inflammatory properties, [1,1'-Biphenyl]-2-amine, 4-chloro- has been investigated for its potential in oncology. A recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of novel biphenyl-amine derivatives that showed promising activity against certain cancer cell lines. The researchers employed computational modeling and structure-activity relationship (SAR) studies to optimize the compound's efficacy, leading to the identification of derivatives with improved selectivity and reduced cytotoxicity to normal cells. These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.
The chemical synthesis and optimization of [1,1'-Biphenyl]-2-amine, 4-chloro- have also been a focus of recent research. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the yield and purity of the compound. A 2024 study in Organic Process Research & Development reported a scalable and environmentally friendly synthesis route, which could facilitate its large-scale production for industrial and pharmaceutical applications. The study emphasized the importance of green chemistry principles in minimizing waste and improving sustainability.
Despite these advancements, challenges remain in the clinical translation of [1,1'-Biphenyl]-2-amine, 4-chloro- derivatives. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a promising candidate for future drug development efforts. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock its full potential.
In conclusion, [1,1'-Biphenyl]-2-amine, 4-chloro- (CAS: 90-48-2) represents a valuable chemical entity with diverse applications in chemical biology and medicine. Recent studies have shed light on its anti-inflammatory and anticancer properties, as well as advancements in its synthesis and optimization. As research progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics, addressing unmet medical needs and improving patient outcomes.
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